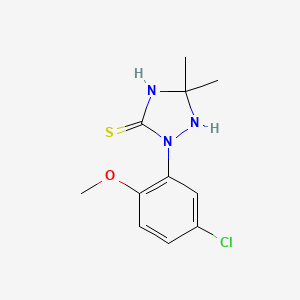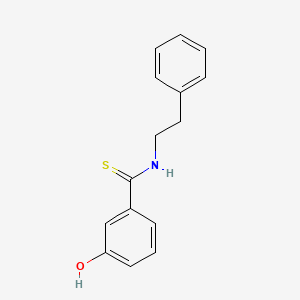![molecular formula C22H33N3O2 B6079616 1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MDMB-4en-PINACA and belongs to the class of synthetic cannabinoids.
Mecanismo De Acción
MDMB-4en-PINACA acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, inflammation, and mood. It binds to the CB1 and CB2 receptors in the body, which leads to the activation of various signaling pathways that result in the observed effects.
Biochemical and Physiological Effects:
MDMB-4en-PINACA has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory, anxiolytic, and antipsychotic effects. It has also been shown to affect memory and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMB-4en-PINACA has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on MDMB-4en-PINACA, including:
1. Further investigation of its potential therapeutic applications in the treatment of chronic pain and inflammation.
2. Exploration of its effects on the endocannabinoid system and its interactions with other signaling pathways in the body.
3. Development of more selective and potent analogs of MDMB-4en-PINACA for use in research and potential therapeutic applications.
4. Investigation of its potential use as a tool in neuroscience research for studying the endocannabinoid system and its effects on brain function.
In conclusion, MDMB-4en-PINACA is a promising compound with potential applications in various fields. Its mechanism of action and physiological effects have been extensively studied, and there are several future directions for research on this compound. However, it is important to note that further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
MDMB-4en-PINACA is synthesized by a multi-step process that involves the reaction of several chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
MDMB-4en-PINACA has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. It has been found to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
1-[4-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-4-oxobutyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-23(17-13-19-8-3-2-4-9-19)20-10-5-16-25(18-20)22(27)12-7-15-24-14-6-11-21(24)26/h2-4,8-9,20H,5-7,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSNFUHWHBSISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)CCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{3-[Methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079536.png)
![2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6079543.png)
![(4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6079548.png)


![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)

![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6079635.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole](/img/structure/B6079642.png)